Cas no 1016684-67-5 ((3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine)

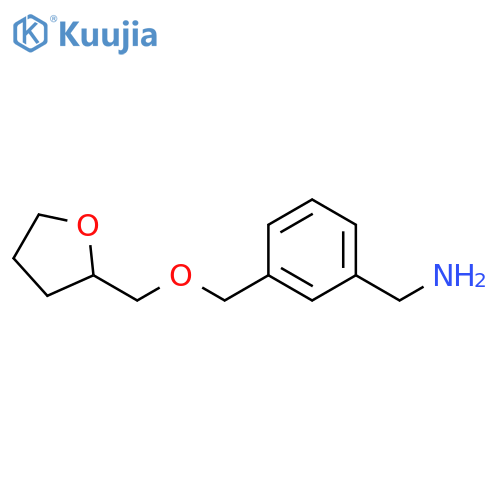

1016684-67-5 structure

商品名:(3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine

CAS番号:1016684-67-5

MF:C13H19NO2

メガワット:221.29546380043

MDL:MFCD09803471

CID:4566888

PubChem ID:20119623

(3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine 化学的及び物理的性質

名前と識別子

-

- {3-[(oxolan-2-ylmethoxy)methyl]phenyl}methanamine

- (3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine

- (3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine

-

- MDL: MFCD09803471

- インチ: 1S/C13H19NO2/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1,3-4,7,13H,2,5-6,8-10,14H2

- InChIKey: JKFKOJLQIJOSHD-UHFFFAOYSA-N

- ほほえんだ: C1(CN)=CC=CC(COCC2CCCO2)=C1

計算された属性

- せいみつぶんしりょう: 221.141579g/mol

- どういたいしつりょう: 221.141579g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 44.5Ų

- ぶんしりょう: 221.29g/mol

(3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-309234-0.05g |

(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |

1016684-67-5 | 95.0% | 0.05g |

$76.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316365-50mg |

(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |

1016684-67-5 | 95% | 50mg |

¥2052 | 2023-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316365-5g |

(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |

1016684-67-5 | 95% | 5g |

¥30209 | 2023-04-17 | |

| Enamine | EN300-309234-5g |

(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |

1016684-67-5 | 95% | 5g |

$1199.0 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316365-500mg |

(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |

1016684-67-5 | 95% | 500mg |

¥6696 | 2023-04-17 | |

| Enamine | EN300-309234-10.0g |

(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |

1016684-67-5 | 95.0% | 10.0g |

$1778.0 | 2025-03-19 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB017314401-5g |

(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |

1016684-67-5 | 95+% | 5g |

¥10933.00 | 2023-09-15 | |

| Chemenu | CM450322-1g |

(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |

1016684-67-5 | 95%+ | 1g |

$508 | 2023-02-19 | |

| Chemenu | CM450322-250mg |

(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |

1016684-67-5 | 95%+ | 250mg |

$205 | 2023-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316365-100mg |

(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |

1016684-67-5 | 95% | 100mg |

¥3045 | 2023-04-17 |

(3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

1016684-67-5 ((3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine) 関連製品

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量